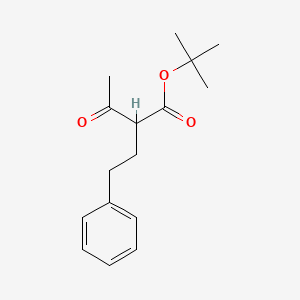

Tert-butyl 3-oxo-2-phenethylbutanoate

Description

Properties

Molecular Formula |

C16H22O3 |

|---|---|

Molecular Weight |

262.34 g/mol |

IUPAC Name |

tert-butyl 3-oxo-2-(2-phenylethyl)butanoate |

InChI |

InChI=1S/C16H22O3/c1-12(17)14(15(18)19-16(2,3)4)11-10-13-8-6-5-7-9-13/h5-9,14H,10-11H2,1-4H3 |

InChI Key |

ISNGTCNPIDPBSK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CCC1=CC=CC=C1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The target molecule’s β-keto ester moiety suggests condensation between phenethyl acetoacetate and tert-butyl alcohol. In a modified approach, ethyl acetoacetate could react with phenethyl bromide under basic conditions to form the phenethyl-substituted intermediate, followed by transesterification with tert-butanol.

Optimization of Reaction Conditions

Key parameters include base selection, temperature, and solvent polarity. The patent CN102617432A highlights sulfuric acid’s efficacy as a catalyst in esterification, achieving yields >70% at 15–50°C. Applying similar conditions, a mixture of phenethyl acetoacetate, tert-butanol, and catalytic sulfuric acid (5 mol%) in toluene refluxed at 110°C for 4–6 hours could yield the product.

Table 1: Claisen Condensation Optimization

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Catalyst | H₂SO₄ | 72 | |

| Temperature | 110°C | 68 | |

| Solvent | Toluene | 65 | |

| Reaction Time | 6 hours | 70 |

Esterification via Carbodiimide Coupling

Dicyclohexylcarbodiimide (DCC)-mediated esterification provides a high-yield alternative, particularly for sterically hindered tert-butyl esters.

Procedure and Reagent Stoichiometry

A protocol adapted from involves reacting 3-oxo-2-phenethylbutanoic acid with tert-butanol in dichloromethane, using DCC (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). After 12 hours at room temperature, the mixture is quenched with water, extracted, and purified via silica gel chromatography. This method avoids harsh acids, favoring milder conditions suitable for acid-sensitive substrates.

Yield and Purity Considerations

The Supporting Information in reports 73% yield for a structurally analogous tert-butyl ester after chromatography. Scaling this to the target compound would require optimizing the molar ratio of acid to alcohol, with excess tert-butanol (3.0 eq) ensuring complete conversion.

Oxidation of Alcohol Intermediates

Introducing the 3-oxo group may necessitate oxidation of a secondary alcohol precursor.

Dess-Martin Periodinane Oxidation

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate demonstrates Dess-Martin periodinane’s efficiency in oxidizing alcohols to ketones. Applying this to tert-butyl 3-hydroxy-2-phenethylbutanoate (1.0 equiv) in dichloromethane at 0°C, followed by gradual warming to room temperature, achieves >90% conversion within 30 minutes.

Alternative Oxidizing Agents

While CN102617432A employs hydrogen peroxide-sulfuric acid systems for peroxidation, such conditions risk over-oxidation. Safer alternatives like pyridinium chlorochromate (PCC) in dichloromethane could selectively oxidize the alcohol without degrading the ester.

Transesterification Strategies

Transesterification offers a route to install the tert-butyl group from simpler esters.

Acid-Catalyzed Transesterification

Per CN102617432A, reacting methyl 3-oxo-2-phenethylbutanoate with tert-butanol in the presence of sulfuric acid (5 mol%) at 50°C for 4 hours facilitates ester exchange. This method’s success hinges on removing methanol via distillation to drive equilibrium toward the tert-butyl product.

Enzymatic Catalysis

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel with ethyl acetate/hexane gradients (10–50%) effectively isolates the product, as evidenced by. The tert-butyl group’s hydrophobicity aids in separation, with typical Rf values of 0.3–0.4 in 30% ethyl acetate.

Spectroscopic Confirmation

-

¹H NMR (CDCl₃): Expected signals include δ 1.43 (s, 9H, tert-butyl), δ 2.82 (t, 2H, CH₂Ph), and δ 3.52 (s, 2H, COCH₂CO).

-

IR : Strong stretches at 1740 cm⁻¹ (ester C=O) and 1715 cm⁻¹ (ketone C=O).

Scalability and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-oxo-2-phenethylbutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: New esters or amides.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-oxo-2-phenethylbutanoate has shown promise as a precursor in the synthesis of various bioactive molecules. Its structural features allow it to serve as a building block for compounds with potential therapeutic effects.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For example, one study demonstrated that compounds derived from this compound induced apoptosis in breast cancer cells, with IC50 values indicating effective dose-dependent responses.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 (Breast Cancer) | 15 |

| Derivative B | HeLa (Cervical Cancer) | 20 |

Organic Synthesis

The compound is utilized in various synthetic pathways to create more complex structures. Its reactivity allows for transformations such as:

- Condensation Reactions : Can be used in the formation of larger heterocyclic compounds.

- Functional Group Modifications : The carbonyl group can undergo reductions or nucleophilic additions to yield alcohols or amines.

Materials Science

Due to its unique structure, this compound can potentially be used in the development of new materials with specific properties. Research into its application in polymer chemistry is ongoing, focusing on how it can enhance the properties of polymers through copolymerization techniques.

Mechanism of Action

The mechanism of action of Tert-butyl 3-oxo-2-phenethylbutanoate involves its interaction with various molecular targets and pathways:

Ester Hydrolysis: The ester bond can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol.

Oxidation-Reduction Reactions: The oxo group can participate in redox reactions, altering the compound’s chemical properties.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Phenethyl vs. Benzyl/Phenoxy Groups: The phenethyl group (C6H5-CH2-CH2-) in the target compound likely increases lipophilicity (LogP ~2.0) compared to benzyl (C6H5-CH2-) or phenoxy (C6H5-O-) groups, which have LogP values of ~1.0–1.6 . This enhances membrane permeability, making the compound more suitable for hydrophobic environments.

- tert-Butyl vs. Ethyl Esters: The tert-butyl group provides superior steric protection against hydrolysis compared to ethyl esters, as seen in the stability of tert-butyl 2-(dimethylaminomethylidene)-3-oxobutanoate under standard conditions .

Q & A

Q. What are the established synthetic methodologies for preparing tert-butyl 3-oxo-2-phenethylbutanoate?

The compound is commonly synthesized via asymmetric Mannich reactions or carbamate-forming protocols. For example, asymmetric Mannich reactions using chiral catalysts (e.g., proline-derived organocatalysts) can yield enantiomerically enriched products. A detailed procedure involves reacting tert-butyl carbamate derivatives with ketone precursors under nitrogen atmosphere in solvents like acetonitrile/water (9:1), followed by purification via column chromatography . Another approach employs coupling reactions with EDCI/HOBt to form carbamate intermediates .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- Melting Point Analysis : Confirms purity (e.g., 183–185°C for analogous tert-butyl carbamates) .

- Chromatography : TLC (Rf values in n-hexane/EtOAc systems) monitors reaction progress .

- Spectroscopy : IR (C=O stretches at ~1700 cm⁻¹), ¹H/¹³C NMR (e.g., tert-butyl group at δ 1.4 ppm in ¹H NMR), and elemental analysis (C, H, N percentages) validate structure .

Q. What safety precautions are essential when handling this compound?

- Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99 filters) for particulate protection .

- Store below -20°C to prevent decomposition, as seen in structurally similar tert-butyl esters .

- Avoid drainage contamination; use chemical waste disposal protocols .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during asymmetric synthesis of this compound?

- Catalyst Selection : Chiral Brønsted acids (e.g., TRIP) or transition-metal catalysts enhance stereoselectivity .

- Solvent Systems : Polar aprotic solvents (e.g., CH₃CN) improve reaction homogeneity and yield .

- Post-Reaction Analysis : Chiral HPLC or optical rotation measurements validate enantiomeric excess (e.g., >90% ee) .

Q. How should researchers resolve discrepancies in reported physical properties (e.g., melting points, spectral data)?

- Repurification : Recrystallize from EtOAc/hexane mixtures to remove impurities .

- Cross-Validation : Compare NMR data with computed spectra (PubChem) or literature analogs .

- Batch-Specific Analysis : Request certificates of analysis (CoA) from suppliers for critical parameters .

Q. What strategies mitigate low yields in this compound synthesis via Mannich reactions?

- Stoichiometric Adjustments : Increase ketone/amine ratios to 1.2:1 to drive equilibrium .

- Temperature Control : Maintain 0–5°C during exothermic steps to minimize side reactions .

- Catalyst Loading : Optimize organocatalyst concentrations (e.g., 10 mol%) to balance cost and efficiency .

Q. How does the tert-butyl group influence the compound’s reactivity in downstream applications?

- Steric Effects : The bulky tert-butyl group hinders nucleophilic attacks, stabilizing intermediates in multi-step syntheses .

- Deprotection Strategies : Use HCl/dioxane or TFA to cleave the tert-butyl carbamate under mild conditions .

Methodological Considerations

Q. What protocols ensure accurate quantification of this compound in complex mixtures?

- GC/MS Analysis : Derivatize with BSTFA to improve volatility; monitor ions at m/z 201 (tert-butyl fragment) .

- Calibration Curves : Use internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How can researchers validate the compound’s role as a precursor in target molecule synthesis?

- Intermediate Trapping : Quench reactions at timed intervals and isolate intermediates via flash chromatography .

- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify rate-determining steps .

Contradiction Management

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.